![molecular formula C21H27N5O2 B5593334 2-(3-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-3-oxopropyl)-1H-benzimidazole](/img/structure/B5593334.png)
2-(3-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-3-oxopropyl)-1H-benzimidazole
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Description
Synthesis Analysis
The synthesis of related benzimidazole derivatives often involves the introduction of various substituents to the benzimidazole core. For instance, the synthesis of 2-[(4-chlorophenoxy)methyl]benzimidazoles as selective neuropeptide Y Y1 receptor antagonists involved the incorporation of piperidinylalkyl groups at N-1 to optimize receptor affinity (Zarrinmayeh et al., 1998). Similarly, the synthesis of 2-piperidin-4-yl-benzimidazoles for antibacterial activities involved specific structural modifications to enhance their effectiveness against various bacterial strains (He et al., 2003).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives, including those with piperidinyl groups, is crucial for their biological activity. The orientation and spacing of these groups relative to the benzimidazole core significantly impact their binding affinity and efficacy. For example, the spatial arrangement of the piperidine ring relative to the benzimidazole moiety was found critical in determining the potency of certain compounds (Zarrinmayeh et al., 1998).
Chemical Reactions and Properties
Benzimidazole derivatives can undergo various chemical reactions, including functionalization and substitution, to yield compounds with desired properties. The reactivity of these compounds is influenced by the nature of the substituents and the benzimidazole core. For example, the functionalization of hydroxy groups in benzimidazoles with piperidinylalkyl groups leads to the formation of dibasic benzimidazoles with different biological activities (Zarrinmayeh et al., 1998).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-1-[3-[1-(2-methoxyethyl)imidazol-2-yl]piperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-28-14-13-25-12-10-22-21(25)16-5-4-11-26(15-16)20(27)9-8-19-23-17-6-2-3-7-18(17)24-19/h2-3,6-7,10,12,16H,4-5,8-9,11,13-15H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXOINBSDYJCJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CN=C1C2CCCN(C2)C(=O)CCC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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